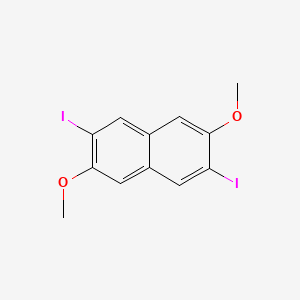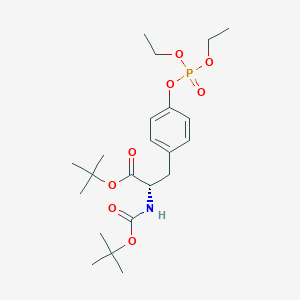![molecular formula C24H32O5 B12828275 5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one is a complex organic molecule characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one typically involves multi-step organic synthesis. The process begins with the construction of the pentacyclic core, followed by the introduction of hydroxyl groups and the pyran-2-one ring. Key steps may include cyclization reactions, hydroxylation, and selective functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyran-2-one ring or other functional groups.
Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and pyran-2-one ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(-)-Carvone: A monoterpene found in spearmint with bioactive properties.
Nicotine Related Compound E: A derivative of nicotine with distinct chemical and biological properties.
Bromomethyl methyl ether: A compound used in organic synthesis with different reactivity compared to the target compound.
Uniqueness
5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one: is unique due to its complex pentacyclic structure and multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from simpler compounds.
Properties
Molecular Formula |
C24H32O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3/t14?,15-,16?,17+,19-,20+,21+,22-,23+,24+/m0/s1 |
InChI Key |
IXZHDDUFQVXHIL-SIYVVTOMSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CCC6[C@@]3(CC[C@@H](C6)O)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
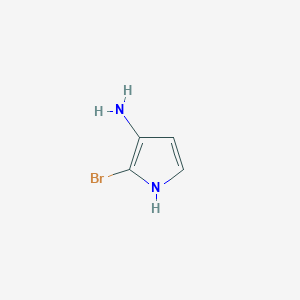
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
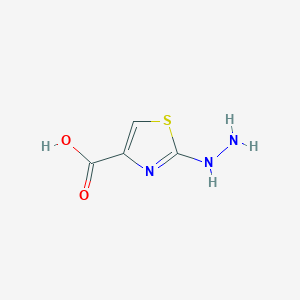
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
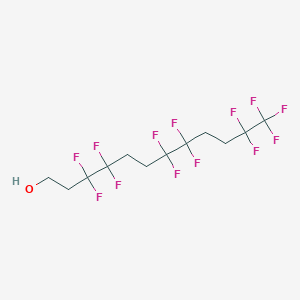
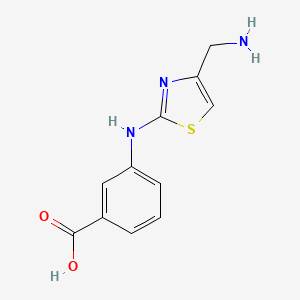
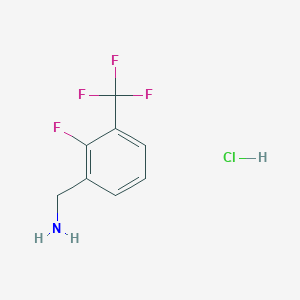
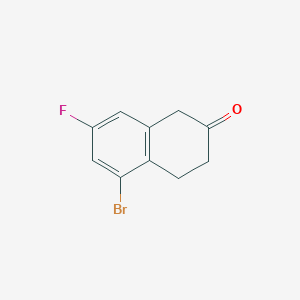
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)
